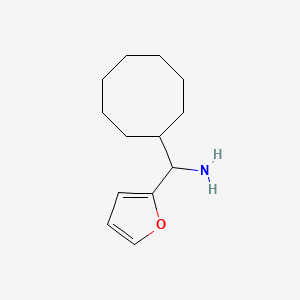

Cyclooctyl(furan-2-yl)methanamine

Description

Cyclooctyl(furan-2-yl)methanamine is a secondary amine featuring a cyclooctyl group and a furan-2-yl moiety attached to a central methanamine scaffold. Its molecular formula is C₁₃H₂₁NO (MW: 207.31 g/mol).

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

cyclooctyl(furan-2-yl)methanamine |

InChI |

InChI=1S/C13H21NO/c14-13(12-9-6-10-15-12)11-7-4-2-1-3-5-8-11/h6,9-11,13H,1-5,7-8,14H2 |

InChI Key |

FESYPKWYUDZPCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C(C2=CC=CO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl(furan-2-yl)methanamine typically involves the reaction of cyclooctyl bromide with furan-2-carbaldehyde in the presence of a base, followed by reductive amination with ammonia or an amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl(furan-2-yl)methanamine can undergo various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Cyclooctyl(furan-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctyl(furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical parameters of cyclooctyl(furan-2-yl)methanamine and related compounds:

Notes:

- LogP : this compound is predicted to have higher lipophilicity than smaller cycloalkyl analogs due to its larger hydrophobic cyclooctyl group.

- NMR Trends : For furan-2-yl methanamine derivatives, NH₃⁺ protons in hydrochloride salts typically appear at δ ~8.45 ppm . Cycloalkyl substituents may shield adjacent protons, causing upfield shifts compared to aryl analogs.

Biological Activity

Cyclooctyl(furan-2-yl)methanamine is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound consists of a cyclooctyl group attached to a furan ring via a methanamine linker. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, compounds derived from furan and cycloalkane structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of meroterpenoids against hepatocarcinoma cells, suggesting that similar compounds may also exhibit potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes is a well-known mechanism for anti-inflammatory agents. Research has identified potential COX-2 inhibitors that could be structurally related to this compound. These inhibitors can selectively reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound may be mediated through several mechanisms:

- Interaction with Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as COX-2.

- Cytotoxic Mechanisms : The ability to induce apoptosis in cancer cells has been documented for structurally similar compounds, which may also apply to this compound.

- Modulation of Cellular Signaling : Compounds that affect signaling pathways related to inflammation and cancer progression are of particular interest. For instance, the modulation of NF-kB signaling has been observed in related studies .

Study 1: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of various compounds found that derivatives similar to this compound exhibited significant activity against lung cancer cells. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic applications .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of furan-based compounds, revealing their ability to inhibit COX-2 activity effectively. The results indicated that modifications in the chemical structure could enhance selectivity and potency .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.